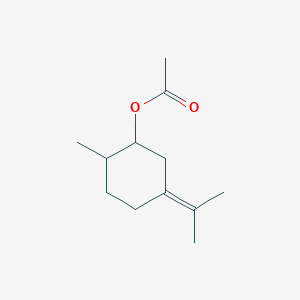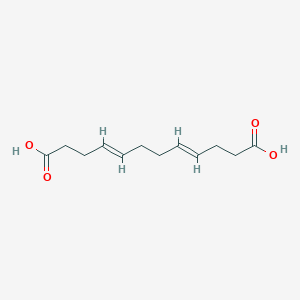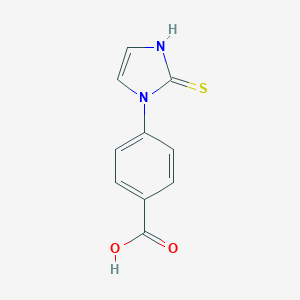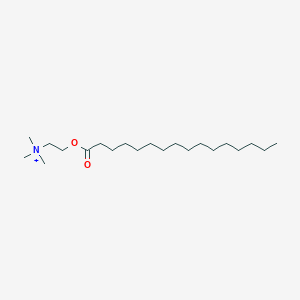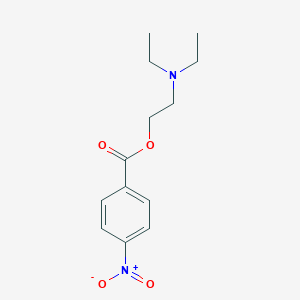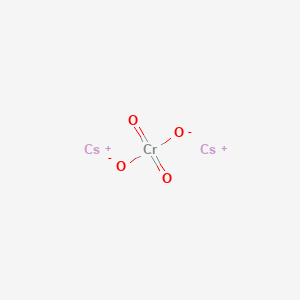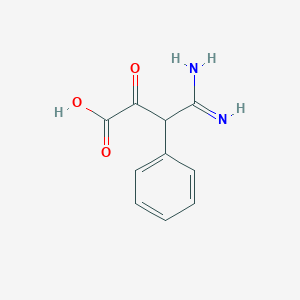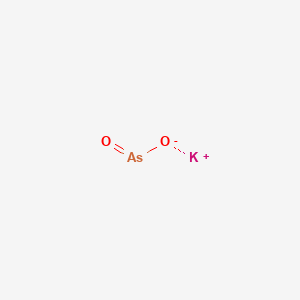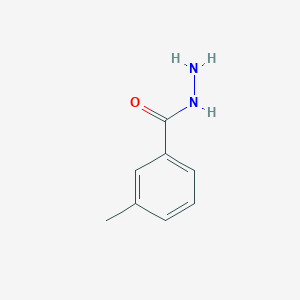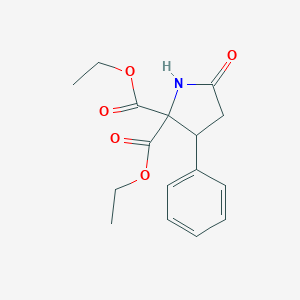
Mercury, bis(2,2-dimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, bis(2,2-dimethylpropyl)-, also known as DMPS, is a chelating agent that has been used for decades to treat heavy metal poisoning. DMPS has been shown to have a high affinity for mercury, lead, and other heavy metals, making it an effective tool for removing these toxins from the body.
Mechanism Of Action
Mercury, bis(2,2-dimethylpropyl)- works by binding to heavy metals in the body and forming a stable complex that can be excreted through the urine. Mercury, bis(2,2-dimethylpropyl)- has a high affinity for mercury and can effectively remove this toxic metal from the body. Mercury, bis(2,2-dimethylpropyl)- has also been shown to have antioxidant properties, which may help protect against the damaging effects of heavy metal exposure.
Biochemical And Physiological Effects
Mercury, bis(2,2-dimethylpropyl)- has been shown to be safe and effective in removing heavy metals from the body. However, it can also have side effects, including nausea, vomiting, and diarrhea. Mercury, bis(2,2-dimethylpropyl)- can also deplete essential minerals such as zinc and magnesium, which can lead to other health problems. Mercury, bis(2,2-dimethylpropyl)- has been shown to have antioxidant properties, which may help protect against the damaging effects of heavy metal exposure.
Advantages And Limitations For Lab Experiments
Mercury, bis(2,2-dimethylpropyl)- is a useful tool for investigating the effects of heavy metal exposure on the body. It can be used to induce heavy metal toxicity in animal models, which can then be used to study the effects of heavy metal exposure on various organ systems. However, Mercury, bis(2,2-dimethylpropyl)- can also have non-specific effects on the body, which can make it difficult to interpret experimental results.
Future Directions
Future research on Mercury, bis(2,2-dimethylpropyl)- should focus on developing new chelating agents that are more effective and have fewer side effects. Research should also investigate the long-term effects of heavy metal exposure on the body and develop new treatments for heavy metal poisoning. Finally, research should explore the effects of heavy metal exposure on the microbiome and develop new strategies for protecting against the damaging effects of heavy metals on gut health.
Synthesis Methods
Mercury, bis(2,2-dimethylpropyl)- is synthesized by reacting 2,2-dimethylpropanol with thioacetic acid. The resulting compound is then reacted with mercury chloride to produce Mercury, bis(2,2-dimethylpropyl)-. The purity of Mercury, bis(2,2-dimethylpropyl)- can be increased through recrystallization and other purification methods.
Scientific Research Applications
Mercury, bis(2,2-dimethylpropyl)- has been extensively studied for its ability to chelate heavy metals from the body. It has been used to treat mercury toxicity in dental amalgam patients, lead poisoning in children, and other heavy metal toxicities. Mercury, bis(2,2-dimethylpropyl)- has also been used in research to investigate the effects of heavy metal exposure on the body and to develop new treatments for heavy metal poisoning.
properties
CAS RN |
10284-49-8 |
|---|---|
Product Name |
Mercury, bis(2,2-dimethylpropyl)- |
Molecular Formula |
C10H22Hg |
Molecular Weight |
342.87 g/mol |
IUPAC Name |
bis(2,2-dimethylpropyl)mercury |
InChI |
InChI=1S/2C5H11.Hg/c2*1-5(2,3)4;/h2*1H2,2-4H3; |
InChI Key |
JPOHACHTCANVDL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Hg]CC(C)(C)C |
Canonical SMILES |
CC(C)(C)C[Hg]CC(C)(C)C |
Other CAS RN |
10284-49-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



